molecular formula C16H20O5 B12554231 Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester CAS No. 180331-42-4

Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester

Cat. No.: B12554231
CAS No.: 180331-42-4
M. Wt: 292.33 g/mol
InChI Key: SXCFEVQBZKJFHB-UHFFFAOYSA-N
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Description

Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is an organic compound with the molecular formula C14H18O5 It is a diethyl ester derivative of butanedioic acid, featuring a phenyl group and an oxo group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the reaction of diethyl oxalate with phenylacetic acid under basic conditions, followed by acidification to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and secondary alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism by which Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: Similar structure but with a different ester group.

    Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phosphonate group instead of a carboxylate group.

    Ethyl 2-oxopropanoate: Lacks the phenyl group, making it less complex.

Uniqueness

Butanedioic acid, (2-oxo-2-phenylethyl)-, diethyl ester is unique due to its combination of a phenyl group and an oxo group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

180331-42-4

Molecular Formula

C16H20O5

Molecular Weight

292.33 g/mol

IUPAC Name

diethyl 2-phenacylbutanedioate

InChI

InChI=1S/C16H20O5/c1-3-20-15(18)11-13(16(19)21-4-2)10-14(17)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

SXCFEVQBZKJFHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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